molecular formula C12H13NO4 B8606585 1-(2-Methoxyphenylcarbamoyl)cyclopropanecarboxylic acid

1-(2-Methoxyphenylcarbamoyl)cyclopropanecarboxylic acid

Cat. No. B8606585
M. Wt: 235.24 g/mol
InChI Key: MGRXTTVGNVKHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenylcarbamoyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxyphenylcarbamoyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenylcarbamoyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

1-[(2-methoxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H13NO4/c1-17-9-5-3-2-4-8(9)13-10(14)12(6-7-12)11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)

InChI Key

MGRXTTVGNVKHKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2(CC2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the procedure described above for the synthesis of compound 161 (Scheme 45), but replacing aniline for 2-methoxyaniline, title compound 172 was obtained in 44% yield. M/S (m/z): 236.0 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Synthesis routes and methods II

Procedure details

Following the procedure described above for compound 161 (scheme 45), but replacing aniline for 4-methoxyaniline, title compound 175 was obtained in 68% yield. M/S (m/z): 236.0 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.